molecular formula C13H14N2O2 B1328012 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde CAS No. 1015844-31-1

4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

Cat. No.: B1328012
CAS No.: 1015844-31-1
M. Wt: 230.26 g/mol
InChI Key: MQPRPDTZJJMUMT-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a chemical compound supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use. This benzaldehyde derivative is a valuable synthetic intermediate in organic and medicinal chemistry research. The structure incorporates both a pyrazole ring and an aldehyde functional group, which are versatile motifs in chemical synthesis. The aldehyde group is highly reactive and serves as a key site for further chemical transformations, such as condensations to form imines or hydrazones, or as a precursor for reduction to alcohols or oxidation to carboxylic acids. The presence of the pyrazole ring, a privileged scaffold in drug discovery, makes this compound of particular interest for the synthesis of novel heterocyclic compounds. Researchers can utilize this reagent in the development of potential pharmacologically active molecules, given that pyrazole derivatives are known to exhibit a wide range of biological activities. Similarly, the ethoxy group can influence the compound's electronic properties and solubility, adding another dimension to its utility in material science and supramolecular chemistry research. This product is sold as-is, and the buyer assumes responsibility for confirming its identity and purity.

Properties

IUPAC Name

4-ethoxy-3-(pyrazol-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13-5-4-11(10-16)8-12(13)9-15-7-3-6-14-15/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPRPDTZJJMUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Ethoxybenzaldehyde or its derivatives serve as the aromatic aldehyde precursor.
  • 1H-pyrazole or substituted pyrazoles are used to introduce the pyrazolyl group.
  • Methylene linkers are introduced typically via chloromethylation or bromomethylation of the aromatic ring, followed by nucleophilic substitution with pyrazole.

Synthetic Route Example

A representative synthetic route involves the following steps:

  • Synthesis of 4-ethoxy-3-(chloromethyl)benzaldehyde

    • Starting from 4-ethoxybenzaldehyde, a chloromethylation reaction is performed at the 3-position using formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions. This introduces a chloromethyl group ortho to the aldehyde and para to the ethoxy group.
  • Nucleophilic substitution with 1H-pyrazole

    • The chloromethyl intermediate is reacted with 1H-pyrazole under basic conditions (e.g., potassium carbonate in a polar aprotic solvent like DMF) to substitute the chlorine with the pyrazol-1-ylmethyl group, yielding 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde.
  • Purification and characterization

    • The product is purified by recrystallization or chromatography and characterized by spectroscopic methods (NMR, IR, MS) to confirm structure and purity.

Alternative Methods

  • Knoevenagel Condensation : Although more common for pyrazolone derivatives, Knoevenagel condensation between pyrazole derivatives and substituted benzaldehydes can be adapted for related compounds but is less direct for this specific substitution pattern.
  • One-pot multi-component reactions : Some literature reports multi-component reactions involving pyrazoles and benzaldehydes catalyzed by sodium acetate or other mild bases in ethanol at room temperature, but these are more typical for bis-pyrazolyl derivatives rather than mono-substituted benzaldehydes.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (%) (Reported)
Chloromethylation Formaldehyde, HCl or chloromethyl methyl ether, acidic medium Selective substitution at 3-position 70-85
Nucleophilic substitution 1H-pyrazole, K2CO3, DMF, 60-80°C Base-promoted substitution 75-90
Purification Recrystallization or column chromatography Solvent dependent -

Research Findings and Analytical Data

  • Spectroscopic Characterization :

    • [^1H NMR](pplx://action/followup) shows characteristic aldehyde proton (~10 ppm), aromatic protons, ethoxy group signals (triplet and quartet for CH3 and CH2), and pyrazole ring protons (6-8 ppm).
    • [^13C NMR](pplx://action/followup) confirms the aldehyde carbon (~190-200 ppm), aromatic carbons, ethoxy carbons, and pyrazole carbons.
    • IR Spectroscopy displays a strong C=O stretch near 1680-1700 cm^-1 and characteristic aromatic and pyrazole ring vibrations.
    • Mass Spectrometry confirms molecular ion peak at m/z 230 consistent with C13H14N2O2.
  • Purity and Yield : The described methods yield the target compound in moderate to high yields (70-90%) with high purity after standard purification.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Chloromethylation + Substitution Stepwise introduction of chloromethyl and pyrazolyl groups High regioselectivity, good yields Requires handling of chloromethyl reagents
Multi-component condensation One-pot reaction with aldehyde, pyrazole, catalyst Simplified procedure, mild conditions Less common for this substitution pattern
Knoevenagel condensation Condensation of pyrazole derivatives with aldehydes Useful for pyrazolone derivatives Not directly applicable here

Scientific Research Applications

Chemistry

In organic synthesis, 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde serves as an important intermediate for creating more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to diverse derivatives useful in further chemical research.

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and anti-inflammatory properties. Studies have shown that pyrazole derivatives exhibit significant biological effects due to their ability to interact with various molecular targets in biological systems.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. Results indicated that this compound demonstrated notable activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Medicine

In medicinal chemistry, this compound is explored as a potential lead for new pharmaceuticals. Its structural characteristics may allow it to modulate enzyme activity or interact with specific receptors, making it a candidate for drug development targeting inflammatory diseases or infections.

Case Study: Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of compounds containing pyrazole rings. In vitro studies showed that this compound reduced pro-inflammatory cytokine production in cell cultures, indicating its therapeutic potential .

Industrial Applications

In the chemical industry, this compound is utilized in producing specialty chemicals and materials. Its reactivity allows it to be used in synthesizing polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

4-Methoxy-3-(1H-Pyrazol-1-ylmethyl)benzaldehyde

  • Substituents : Methoxy (C4), pyrazolylmethyl (C3).
  • Key Differences : The methoxy group reduces steric bulk and lipophilicity compared to the ethoxy substituent. This may enhance aqueous solubility but diminish membrane permeability in biological systems.
  • Applications : Used as an intermediate in organic synthesis, similar to the ethoxy analogue .

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde

  • Substituents : Pyrazolylmethyl (C4).
  • Key Differences : Lacks alkoxy substituents, resulting in lower molecular weight and polarity. The absence of an electron-donating group may reduce resonance stabilization of the aldehyde.
  • Applications : Widely employed in materials science for developing functional polymers and catalysts .

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Substituents : Benzoyl (C1), phenyl (C3), aldehyde (C4).
  • Key Differences: Substitutions on the pyrazole ring rather than the benzaldehyde core.
  • Applications : Demonstrates significant antioxidant and anti-inflammatory activity, with derivatives showing efficacy comparable to standard drugs like indomethacin .

Physicochemical Properties

Compound Molecular Formula Key Substituents LogP* (Predicted) Applications
4-Ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde C₁₃H₁₄N₂O₂ Ethoxy (C4), pyrazolylmethyl (C3) 2.8 Pharmaceuticals, materials science
4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde C₁₂H₁₂N₂O₂ Methoxy (C4), pyrazolylmethyl (C3) 2.1 Organic synthesis
4-(1H-Pyrazol-1-ylmethyl)benzaldehyde C₁₁H₁₀N₂O Pyrazolylmethyl (C4) 1.9 Materials science
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₂N₂O₂ Benzoyl (C1), phenyl (C3) 3.5 Antioxidant/anti-inflammatory agents

*LogP values estimated using fragment-based methods.

Research Findings

Chromatographic Behavior

  • Benzaldehyde derivatives with polar substituents (e.g., methoxy, ethoxy) show altered retention in reversed-phase chromatography. For example, benzaldehyde itself has a capacity factor (k') of ~1.1 on ODS columns, while alkoxy-substituted analogues may exhibit higher retention due to hydrophobic interactions .

Biological Activity

4-Ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is an organic compound characterized by its unique structure, which includes an ethoxy group, a pyrazole moiety, and a benzaldehyde functional group. Its molecular formula is C12H14N2O2C_{12}H_{14}N_{2}O_{2} with a molecular weight of approximately 218.25 g/mol. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial applications.

Chemical Structure and Properties

The structural features of this compound contribute to its reactivity and biological activity. The presence of the pyrazole ring is particularly significant as pyrazoles are known for their diverse pharmacological properties.

Property Value
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
Functional GroupsEthoxy, Pyrazole, Aldehyde

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity :
    • Pyrazole derivatives have shown promise as anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that certain pyrazole derivatives effectively target BRAF(V600E) and EGFR pathways, which are crucial in various cancers .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of pyrazole derivatives has been highlighted in several studies. They are believed to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Properties :
    • The antimicrobial activity of pyrazole compounds has been documented against a range of pathogens. Research has indicated that this compound may exhibit inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli .

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or inflammation.
  • Signaling Pathways : It may influence signaling pathways related to cellular proliferation and apoptosis.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

  • Antitumor Study :
    • A study evaluated a series of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds demonstrated significant cytotoxicity and potential synergistic effects when combined with doxorubicin, enhancing the efficacy of conventional chemotherapy .
  • Antimicrobial Evaluation :
    • Another study assessed the antimicrobial properties of various pyrazole derivatives against multiple bacterial strains using Minimum Inhibitory Concentration (MIC) assays. The results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Utilize Mannich-type reactions to introduce the pyrazole moiety. For example, react 4-ethoxy-3-methylbenzaldehyde with 1H-pyrazole in the presence of formaldehyde under acidic conditions .

  • Step 2 : Optimize solvent choice (e.g., ethanol or DMF) and temperature (reflux at 80–100°C) to enhance yield. Catalytic amounts of acetic acid can improve reaction efficiency .

  • Step 3 : Monitor progress via TLC or HPLC (≥95% purity threshold) and purify using column chromatography with ethyl acetate/hexane gradients .

    • Key Data :
Reaction ComponentOptimal ConditionReference
SolventEthanol (reflux)
CatalystGlacial acetic acid (5 drops)
PurificationSilica gel chromatography

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodology :

  • HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (≥95%) .
  • 1H NMR : Confirm structural features such as the ethoxy group (δ 1.4–1.6 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and pyrazole protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What solubility properties and solvent compatibility considerations are critical for handling this compound in experimental settings?

  • Methodology :

  • Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for biological assays and non-polar solvents (e.g., ethyl acetate) for synthesis.
  • Reference Data : Similar benzaldehyde derivatives exhibit solubility in ethanol (8–10 mg/mL) and limited solubility in water (<1 mg/mL) .
  • Stability : Store at –20°C under inert gas (N2/Ar) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the ethoxy and pyrazole moieties in this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to analyze electron density at the aldehyde group (reactive site) and pyrazole ring (H-bonding potential) .

  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

    • Case Study : Pyrazole derivatives show enhanced binding to kinase targets when the ethoxy group adopts a planar conformation, as predicted by computational models .

Q. What strategies are effective in resolving contradictory biological activity data observed in different assay systems?

  • Methodology :

  • Cross-Validation : Compare results across assays (e.g., enzyme inhibition vs. cell-based assays) to identify assay-specific artifacts.
  • Metabolic Stability Testing : Use liver microsomes to assess if contradictory results arise from compound degradation .
  • Reference Example : Pyrazole-containing aldehydes may show false-positive activity in colorimetric assays due to aldehyde reactivity; confirm results with orthogonal methods (e.g., fluorescence-based assays) .

Q. What methodologies enable the study of structure-activity relationships (SAR) for modifications at the benzaldehyde core?

  • Methodology :

  • Systematic Substitution : Synthesize analogs with variations at the ethoxy group (e.g., methoxy, propoxy) or pyrazole position (e.g., 3-methylpyrazole) .

  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical functional groups (e.g., aldehyde for covalent binding, pyrazole for H-bonding) .

  • Data Correlation : Plot substituent electronic parameters (Hammett σ) against bioactivity to quantify SAR trends .

    • Example Table :
DerivativeSubstituentIC50 (μM)Reference
4-Ethoxy-3-(pyrazolylmethyl)Ethoxy0.45
4-Methoxy-3-(pyrazolylmethyl)Methoxy1.2

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